1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a chemical compound classified as an oxadiazole derivative. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6), which is implicated in various diseases such as cancer and neurodegenerative disorders. The compound's unique structure contributes to its biological activity, making it a subject of research in pharmacology and biochemistry.
The compound is referenced under the Chemical Abstracts Service number 1423023-87-3 and is available from various chemical suppliers for research purposes. Its synthesis and characterization have been documented in several scientific publications and patents, highlighting its relevance in ongoing research efforts related to HDAC6 inhibition and other therapeutic areas .
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride falls under the category of small molecules used in drug discovery. It is specifically classified as a heterocyclic compound due to the presence of the oxadiazole ring, which is known for its diverse biological activities.
The synthesis of 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common approach starts with the formation of the oxadiazole ring through the reaction of appropriate hydrazones with difluoromethyl reagents. Subsequent steps may involve amination reactions to introduce the ethanamine moiety.
The synthesis can be outlined as follows:
The molecular formula for 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is C5H7ClF2N4O. The structure features a difluoromethyl group attached to a five-membered oxadiazole ring, which is further connected to an ethanamine chain.
Key structural data include:
The compound can participate in various chemical reactions typical of amines and heterocycles:
These reactions are significant for modifying the compound to enhance its biological activity or improve pharmacokinetic properties.
As a selective inhibitor of histone deacetylase 6, 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride exerts its action by binding to the active site of the enzyme. This inhibition leads to an accumulation of acetylated histones and other proteins, which can alter gene expression profiles associated with cell growth and survival.
Experimental studies have shown that this compound exhibits mechanism-based inhibition characteristics, meaning it forms a stable complex with HDAC6 that effectively prevents substrate binding .
The physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and specific heat capacity are not widely available but are crucial for practical applications in laboratory settings .
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is primarily used in research focused on cancer therapy and neurodegenerative diseases due to its role as an HDAC6 inhibitor. Its ability to modulate gene expression makes it a valuable tool for studying epigenetic regulation and therapeutic interventions in various diseases.
Additionally, ongoing research may explore its utility in developing novel therapeutic agents targeting similar pathways involved in disease progression .
The core 1,2,4-oxadiazole scaffold of 1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is synthesized via Huisgen-type cyclization, a two-step sequence involving tetrazole formation followed by O-acylation and cyclization. Initially, a nitrile precursor (e.g., 3-cyanopropan-1-amine) undergoes [3+2] cycloaddition with sodium azide to form a 5-substituted tetrazole intermediate. This tetrazole is subsequently reacted with difluoroacetic anhydride (DFAA) under mild conditions (0–25°C) to induce O-acylation and spontaneous dehydration, yielding the 5-difluoromethyl-1,2,4-oxadiazole ring [2].
Critical parameters for optimization include:
Table 1: Optimization of Huisgen Cyclization for Target Scaffold
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | None | 25 | 6 | 58 |
Acetonitrile | Et₃N (5 mol%) | 0 → 25 | 3 | 82 |
THF | Et₃N (10 mol%) | 25 | 4 | 76 |
Dichloromethane | Pyridine | 25 | 8 | 41 |
Post-cyclization, the free amine is protected (e.g., tert-butoxycarbonyl, Boc) prior to purification via silica gel chromatography. Final Boc deprotection with HCl/dioxane yields the amine hydrochloride salt [1].
The electron-withdrawing difluoromethyl group at the oxadiazole 5-position significantly influences regioselectivity during electrophilic substitutions. Key findings include:
Table 2: Influence of Linker Groups on Bioactivity
Heteroaromatic Linker | HDAC6 Inhibition (%) | Selectivity vs. HDAC1 |
---|---|---|
Phenyl (Compound 1) | 0 | >100-fold |
Pyridinyl (Compound 2) | 39 | >100-fold |
Pyrimidinyl (Compound 3) | 56 | >100-fold |
The difluoromethyl group’s stability toward nucleophiles (e.g., hydroxide, thiols) allows functionalization of pendant amines without ring degradation, confirmed by ¹⁹F-NMR monitoring [2] [5].
Crystallization of the free base amine as the hydrochloride salt is critical for enhancing stability and crystallinity. Process optimization reveals:
Table 3: Salt Crystallization Conditions and Properties
Salt Form | Solvent System | Crystal Morphology | Hygroscopicity (Δwt%, 24h) |
---|---|---|---|
Hydrochloride | Ethanol/MTBE | Needles | 0.05 |
Hydrochloride | Acetone | Plates | 0.18 |
Sulfate | Methanol/water | Amorphous | 1.2 |
Citrate | Ethanol | Prisms | 0.3 |
X-ray powder diffraction (XRPD) confirms polymorphic purity, with characteristic peaks at 11.9°, 16.5°, and 22.1° (2θ) for the preferred crystalline phase . Scale-up (>100 g) in continuous flow reactors achieves 92% yield with consistent particle size distribution (D₉₀ < 50 µm) [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1